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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038 Get Quote

This guide provides a detailed comparison of two prominent phosphodiesterase 1B (PDE1B)

inhibitors, PF-04822163 and ITI-214, for researchers, scientists, and drug development

professionals. The information presented is based on available preclinical data to facilitate an

objective evaluation of their performance.

Overview of PF-04822163 and ITI-214
Both PF-04822163 and ITI-214 are potent and selective inhibitors of the phosphodiesterase 1

(PDE1) family of enzymes. PDE1 enzymes are calcium and calmodulin-dependent

phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP). The PDE1 family consists of three subtypes: PDE1A,

PDE1B, and PDE1C. Notably, PDE1B is predominantly expressed in the brain, making it a key

target for neurological and psychiatric disorders.[1][2]

PF-04822163 is an orally active and blood-brain barrier permeable quinazoline-based inhibitor

of PDE1.[3][4] It has been investigated for its potential in treating conditions such as attention

deficit hyperactivity disorder and Parkinson's disease.[3][4]

ITI-214 is a potent, CNS-active, and orally bioavailable PDE1 inhibitor.[5] It has undergone

Phase I clinical studies for conditions including Parkinson's disease and heart failure.[1] ITI-214

has also shown potential in enhancing memory and learning in rodent models.[1][6]

Quantitative Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12377038?utm_src=pdf-interest
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://pubmed.ncbi.nlm.nih.gov/39524622/
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-120741/PF-04822163-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/pf-04822163.html
https://file.medchemexpress.com/batch_PDF/HY-120741/PF-04822163-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/pf-04822163.html
https://www.medchemexpress.com/ITI214.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://pubmed.ncbi.nlm.nih.gov/27342643/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the in vitro potency and selectivity of PF-04822163 and ITI-214

against various PDE isoforms.

Table 1: Inhibitory Potency (IC50/Ki) against PDE1 Isoforms

Compound PDE1A PDE1B PDE1C

PF-04822163 IC50: 2.0 nM[1] IC50: 2.4 nM[1][3] IC50: 7.0 nM[1][3]

ITI-214 Ki: 33 pM[5] Ki: 380 pM[5] Ki: 35 pM[5]

Table 2: Selectivity Profile against Other PDE Families

Compound PDE of Interest Fold Selectivity

PF-04822163 PDE1A >126-fold over other PDEs[1]

PDE1B >105-fold over other PDEs[1]

PDE1C >36-fold over other PDEs[1]

ITI-214 PDE1A >1000-fold over PDE4D[6][7]

PDE1 Isoforms
10,000-300,000-fold over other

PDE families[8]

Experimental Protocols
PDE Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of compounds like PF-04822163 and

ITI-214 involves the use of recombinant human PDE enzymes. The general steps are as

follows:

Enzyme Preparation: Full-length recombinant human PDE enzymes are expressed in a

suitable cell line, such as HEK293 or Sf9 insect cells. The soluble cytosolic fraction

containing the enzyme is then prepared.[8]
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Reaction Mixture: The assay is typically performed in a reaction medium containing Tris-HCl

buffer (pH 7.2), MgCl2, and BSA. For PDE1 activity, the medium is supplemented with CaCl2

and calmodulin.[8]

Substrate: A fluorescently labeled substrate, such as fluorescein-labeled cGMP (Fl-cGMP) or

cAMP (Fl-cAMP), is used. The choice of substrate depends on the PDE being assayed.[8]

Inhibition Assay: The inhibitor (PF-04822163 or ITI-214) at varying concentrations is pre-

incubated with the PDE enzyme.

Reaction Initiation and Termination: The reaction is initiated by the addition of the

fluorescently labeled substrate and allowed to proceed for a set time at room temperature.

The reaction is then terminated by the addition of a binding reagent.[8]

Data Analysis: The amount of hydrolyzed substrate is determined, and the inhibitory

concentration (IC50) values are calculated using nonlinear regression analysis. These values

can be converted to Ki values using the Cheng-Prusoff equation.[8]

Off-Target Binding Assay
To assess the selectivity of an inhibitor, its binding to a panel of other biological targets is

evaluated. For ITI-214, this was performed using a diversity panel screen (General Side Effect

Profile SEPII by Caliper Life Sciences) that included 70 key receptors, enzymes, and ion

channels. The binding of the test compound at a high concentration (e.g., 10 µM) is measured

and expressed as a percentage of the reference control.[8]
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Caption: PDE1B Signaling Pathway.
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Caption: PDE Inhibition Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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